Molecular Weight and Heavy Atom Count Differentiation from the Des-Chloro Analog (CAS 662117-39-7)
The target 3-chloro compound has a molecular weight of 284.74 g/mol versus 250.29 g/mol for the des-chloro analog (4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid, CAS 662117-39-7), a difference of +34.45 g/mol attributable solely to the chlorine atom [1]. The heavy atom count increases from 18 to 19. This mass shift exceeds 13.7% and places the target compound firmly above the des-chloro analog in terms of molecular bulk. The chlorine atom also increases the calculated molecular polarizability and can enhance halogen-bonding interactions with protein targets [2]. For procurement purposes, these properties must be matched exactly—the des-chloro analog cannot serve as a surrogate without re-validation of any established assay or synthetic protocol.
| Evidence Dimension | Molecular weight (g/mol) and heavy atom count |
|---|---|
| Target Compound Data | MW = 284.74 g/mol; heavy atoms = 19 |
| Comparator Or Baseline | Des-chloro analog (CAS 662117-39-7): MW = 250.29 g/mol; heavy atoms = 18 |
| Quantified Difference | ΔMW = +34.45 g/mol (+13.7%); Δ heavy atoms = +1 |
| Conditions | Computed properties from PubChem (2025.09.15 release) using Lexichem TK 2.9.3 / InChI 1.07.4 / OEChem 4.2.0 |
Why This Matters
A molecular weight difference of >13% and an additional heavy atom can alter passive membrane permeability, solubility, and target-binding kinetics, making the des-chloro analog physically unsuitable as a direct substitute in any experimentally validated protocol.
- [1] PubChem CID 63086625 (target) and Fluorochem entry for 4-((2-Morpholinoethyl)amino)benzoic acid, CAS 662117-39-7, confirming MW = 250.29 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/63086625 and https://fluorochem.co.uk View Source
- [2] Wilcken R, Zimmermann MO, Lange A, Joerger AC, Boeckler FM. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J Med Chem. 2013;56(4):1363-1388. doi:10.1021/jm3012068. Review of halogen-bonding contributions in drug design. View Source
